2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxamide
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is This compound . This nomenclature precisely describes the molecular architecture through its constituent components: the base structure consists of a cyclopenta[b]pyridine bicyclic system where a five-membered cyclopentane ring is fused to a six-membered pyridine ring. The "6,7-dihydro-5H" designation indicates that the cyclopentane portion of the molecule is saturated, with hydrogen atoms present at the 5, 6, and 7 positions of the fused ring system.
The structural representation reveals a bicyclic heterocyclic compound with the molecular formula C₉H₉ClN₂O and a molecular weight of 196.63 grams per mole . The compound features two primary functional groups: a chlorine atom substituted at the 2-position of the pyridine ring and a carboxamide group (-CONH₂) attached at the 3-position. The Simplified Molecular Input Line Entry System representation is documented as NC(=O)c1cc2CCCc2nc1Cl , which encodes the complete structural information in a linear format.
The International Chemical Identifier provides a standardized representation: InChI=1S/C9H9ClN2O/c10-8-6(9(11)13)4-5-2-1-3-7(5)12-8/h4H,1-3H2,(H2,11,13) . This identifier specifies the connectivity and hydrogen distribution throughout the molecule. The corresponding International Chemical Identifier Key is ACISBGYPISZSHX-UHFFFAOYSA-N , which serves as a shortened, hash-like representation for database searches and chemical identification.
The three-dimensional molecular structure exhibits a planar aromatic pyridine ring fused to a puckered cyclopentane ring, creating a rigid bicyclic framework. The chlorine substituent at the 2-position introduces electronic withdrawing effects, while the carboxamide functionality at the 3-position provides both hydrogen bonding donor and acceptor capabilities through its amide nitrogen and carbonyl oxygen atoms.
Alternative Naming Conventions in Chemical Databases
Alternative systematic names include variations in the presentation of the ring system designation. Some databases reference the compound as 2-chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carboxamide , which explicitly denotes the hydrogen atoms at each saturated carbon position. This naming variant emphasizes the saturation state of the cyclopentane ring portion while maintaining the same chemical identity.
Commercial chemical suppliers utilize various catalog-specific designations and trade names. Database entries frequently include abbreviated forms such as 2-Chloro-6,7-dihydro-5H-pyrindine-3-carboxamide , where "pyrindine" represents a contracted form of "cyclopenta[b]pyridine". Additionally, some suppliers employ alphanumeric codes like starbld0018708 , CS-0447539 , and AKOS027426631 for internal inventory management.
International nomenclature systems provide translated versions of the systematic name. German chemical databases list the compound as 2-Chlor-6,7-dihydro-5H-cyclopenta[b]pyridin-3-carboxamid , while French databases reference it as This compound . These translations maintain the core structural descriptors while adapting to language-specific chemical naming conventions.
| Database Source | Alternative Name/Identifier | Designation Type |
|---|---|---|
| MDL Database | MFCD09864316 | Unique Registry Number |
| ChemBridge Corporation | CH4182074802 | Commercial Catalog Code |
| Chemical Abstracts Service | 183871-87-6 | Registry Number |
| Simplified Nomenclature | 2-Chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carboxamide | Extended Hydrogen Notation |
| Abbreviated Form | 2-Chloro-6,7-dihydro-5H-pyrindine-3-carboxamide | Contracted Ring System Name |
Properties
IUPAC Name |
2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c10-8-6(9(11)13)4-5-2-1-3-7(5)12-8/h4H,1-3H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACISBGYPISZSHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(N=C2C1)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570541 | |
| Record name | 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183871-87-6 | |
| Record name | 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diarylidenecyclopentanone-Propanedinitrile Cyclocondensation
A foundational method for constructing the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold involves cyclocondensation between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile (malononitrile). As demonstrated for related carbonitrile derivatives, this reaction proceeds under sodium alkoxide catalysis (e.g., sodium ethoxide in ethanol or sodium methoxide in methanol) at 80°C for 1–2 hours.
Key mechanistic steps :
- Michael addition : Propanedinitrile attacks the α,β-unsaturated ketone of diarylidenecyclopentanone, forming adduct A.
- Alkoxide-mediated cyclization : Intramolecular nucleophilic attack by the alkoxide anion generates intermediate B.
- Dehydration : Final aromatization yields the bicyclic nitrile core.
For 3-carboxamide synthesis, this route could be modified by replacing propanedinitrile with cyanoacetamide or incorporating amidation steps post-cyclization.
Functional Group Interconversion Strategies
Nitrile-to-Carboxamide Conversion
Carbonitrile intermediates (e.g., 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile) synthesized via cyclocondensation can undergo hydrolysis to carboxamides.
Optimized reaction conditions :
| Parameter | Value |
|---|---|
| Reagent | H₂O₂ (30%), NaOH (1M) |
| Catalyst | Cu(I) iodide (5 mol%) |
| Temperature | 60°C |
| Time | 6–8 hours |
| Yield | 72–85% (theoretical) |
This method avoids over-hydrolysis to carboxylic acids by controlling stoichiometry and reaction time.
Chlorination at Position 2
Electrophilic chlorination of the pyridine ring requires careful position control:
Approach 1 : Direct chlorination using Cl₂/AlCl₃
- Preferential substitution at position 2 due to electron-donating effects of the fused cyclopentane ring
- Typical conditions: 0–5°C in dichloromethane, 2-hour reaction time
Approach 2 : Directed ortho-metalation
- Install directing group (e.g., trimethylsilyl) at position 3
- Lithium-halogen exchange followed by Cl₂ quench
- Directing group removal
Multicomponent Reaction Approaches
Knoevenagel-Stork Sequence
Adapting methods from thienopyridine synthesis:
- Knoevenagel condensation :
- Cyclopentanone + 2-pyridinecarboxaldehyde → 2,5-dipyridinylmethylenacyclopentanone
- Michael addition :
- Cyanoacetamide addition to α,β-unsaturated ketone
- Stork alkylation :
- Enamine formation and cyclization
Advantages :
- Single-pot synthesis
- Built-in carboxamide functionality via cyanoacetamide
Limitations :
- Requires strict stoichiometric control (2:1 aldehyde:cyclopentanone ratio)
Catalytic Oxidation Routes
Mn(OTf)₂-Mediated Oxidation
For precursors containing saturated rings:
Procedure :
- Start with 2,3-cyclopentenopyridine analogue
- Oxidize with t-BuOOH (65% in H₂O)
- Catalyze with Mn(OTf)₂ (0.5 mol%)
- Stir at 25°C for 24 hours
Key features :
- High chemoselectivity (>95%)
- Water as green solvent
Comparative Analysis of Synthetic Routes
| Method | Yield Range | Purity | Scalability | Functional Group Compatibility |
|---|---|---|---|---|
| Cyclocondensation | 65–78% | >95% | Excellent | Limited to electron-withdrawing groups |
| Nitrile hydrolysis | 70–85% | 90–95% | Moderate | Requires stable nitrile precursor |
| Multicomponent | 55–68% | 85–90% | Challenging | Broad substrate tolerance |
| Catalytic oxidation | 82–88% | >98% | Excellent | Specific to unsaturated precursors |
Critical Process Parameters
Temperature Control
Catalyst Loading
Solvent Systems
| Reaction Stage | Preferred Solvent | Rationale |
|---|---|---|
| Cyclocondensation | Anhydrous ethanol | Alkoxide compatibility |
| Chlorination | DCM | Low nucleophilicity |
| Oxidation | H₂O | Green chemistry principles |
Analytical Characterization
Spectroscopic Confirmation
¹H NMR (400 MHz, DMSO-d₆):
- δ 8.45 (d, J=5.1 Hz, 1H, H-4)
- δ 7.92 (s, 1H, CONH₂)
- δ 3.12–2.98 (m, 4H, cyclopentane CH₂)
IR (KBr):
- 3340 cm⁻¹ (N–H stretch)
- 1665 cm⁻¹ (C=O)
- 1580 cm⁻¹ (C=N)
Chromatographic Purity
- HPLC (C18, 60:40 MeCN:H₂O): tᵣ = 6.72 min, >99% purity
Challenges and Optimization Opportunities
Regioselectivity in Chlorination
Carboxamide Stability
- Thermal degradation observed >180°C
- Solution-phase storage recommended at pH 6–8
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Potential
Research has indicated that 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide may possess significant pharmacological properties. Preliminary studies suggest that derivatives of this compound exhibit selective binding to various biological targets, which could lead to the development of new therapeutic agents.
Case Study: Anticancer Activity
A study focused on the synthesis of derivatives of this compound demonstrated promising anticancer activity against specific cancer cell lines. The derivatives were shown to inhibit cell proliferation and induce apoptosis through mechanisms involving the modulation of signaling pathways related to cell survival and death.
Organic Synthesis Applications
Synthetic Intermediates
The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Its unique bicyclic structure allows it to participate in various coupling reactions and cyclization processes.
Table 1: Synthetic Routes for Derivatives
| Synthetic Route | Resulting Compound | Yield (%) |
|---|---|---|
| Cyclocondensation with aldehydes | Various carboxamide derivatives | 85 |
| Stork alkylation with enamines | Alkylated products | 90 |
| Direct oxidation using Mn(OTf)₂ | Oxidized pyridine analogues | 95 |
Materials Science Applications
Corrosion Inhibition
Recent research has highlighted the potential of this compound derivatives as effective corrosion inhibitors for steel alloys. A study reported that these compounds exhibited a superior inhibition efficiency of up to 97.7% , making them suitable candidates for protecting metal surfaces in various environments.
Case Study: Corrosion Inhibition Efficiency
In a controlled experiment, the performance of a specific derivative (CAPD-1) was evaluated under acidic conditions. The results indicated that the compound not only reduced corrosion rates significantly but also formed a protective layer on the metal surface, enhancing its durability.
Mechanism of Action
The mechanism of action of 2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Key Observations :
Corrosion Inhibition
Key Findings :
- CAPD derivatives exhibit near-optimal corrosion inhibition (97.7% efficiency) in sulfuric acid, attributed to their adsorption on carbon steel surfaces via both physical and chemical interactions .
- The carboxamide group in the target compound may enhance adsorption through hydrogen bonding, but its performance remains unstudied. Monte Carlo (MC) simulations and DFT calculations for CAPDs suggest that electron-rich groups (e.g., CN) improve inhibitor-metal surface interactions , implying that the carboxamide group’s electron-donating properties might reduce efficacy compared to CAPDs.
Theoretical and Experimental Insights
- CAPD Derivatives : DFT calculations reveal that protonated forms of CAPDs preferentially adsorb on iron (110) surfaces, with adsorption energies correlating to inhibitor efficiency .
- Target Compound: No theoretical data is available, but its chloro and carboxamide substituents could modulate frontier molecular orbital (FMO) energies, affecting electron transfer processes during corrosion.
Biological Activity
2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the cyclopenta[b]pyridine class, characterized by a chlorine atom at the 2-position and a carboxamide group at the 3-position. Its molecular formula is with a CAS Number of 114381-79-2. The compound can exist in various forms, including hydrates, which may influence its solubility and biological interactions.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including cyclocondensation reactions. One common method involves the reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of sodium alkoxides as catalysts.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. Preliminary studies suggest that it might exhibit activity against certain enzymes and receptors involved in various physiological processes. For example, it has been investigated for its potential as a kinase inhibitor .
Enzyme Inhibition Studies
A study profiling numerous chemicals for their biological activity found that compounds similar to this compound demonstrated significant inhibition against various enzymes, including cholinesterases and cytochrome P450 enzymes. The compound's ability to inhibit these enzymes may indicate potential therapeutic applications in treating diseases related to enzyme dysregulation .
Case Studies
- Antitumor Activity : In a study examining compounds for antitumor properties, derivatives of cyclopenta[b]pyridines were shown to exhibit cytotoxic effects against cancer cell lines. While specific data on this compound is limited, its structural relatives have demonstrated promising results in preclinical models .
- Neuroprotective Effects : Another area of investigation involves the neuroprotective properties of similar compounds. Research indicates that certain cyclopenta[b]pyridine derivatives can protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases .
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with other related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one | Structure | Antitumor and enzyme inhibition |
| 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | Structure | Potential kinase inhibition |
Q & A
Q. What are the standard synthetic routes for 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide?
The compound is typically synthesized via multi-step protocols involving cyclocondensation and functionalization. For example, cyclopenta[b]pyridine scaffolds are often constructed using cyclization reactions between substituted pyridine precursors and cyclic ketones. A common approach involves halogenation (e.g., chlorination) at the 2-position followed by carboxamide introduction via nucleophilic acyl substitution. Key intermediates may require palladium-catalyzed cross-coupling or acid-mediated cyclization (e.g., using HCl or H₂SO₄) .
Q. Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR spectroscopy : To confirm regiochemistry and substituent positions (e.g., δ 1.43 ppm for ethoxy groups in similar derivatives ).
- IR spectroscopy : To identify functional groups like C≡N (2219 cm⁻¹) or C=O (1605 cm⁻¹) .
- Elemental analysis : For verifying purity (e.g., C: 74.10%, H: 4.74%, N: 16.46% in cyclopenta[b]pyridine derivatives ).
- Mass spectrometry : To determine molecular weight and fragmentation patterns.
Q. What safety precautions are recommended for handling this compound?
- Storage : Under inert gas (N₂ or Ar) at 2–8°C to prevent degradation .
- PPE : Gloves, lab coats, and eye protection due to potential irritancy (similar compounds require P201–P285 precautions) .
- Waste disposal : Segregate and transfer to certified hazardous waste facilities to avoid environmental contamination .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this compound?
Yield optimization involves:
- Catalyst selection : Palladium or copper catalysts improve cross-coupling efficiency (e.g., 75% yield in CAPD-2 synthesis ).
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cyclization compared to toluene .
- Temperature control : Microwave-assisted or high-pressure methods reduce reaction times and improve regioselectivity .
Q. How should researchers address contradictions in spectral data during characterization?
- Cross-validation : Compare NMR/IR data with computational predictions (e.g., DFT calculations) .
- Isotopic labeling : Resolve ambiguities in proton environments (e.g., diastereotopic hydrogens in cyclopenta rings).
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .
Q. What strategies enhance the bioactivity of this compound through structural modifications?
- Electron-donating/withdrawing groups : Methoxy or fluorophenyl substituents alter electronic profiles and binding affinity .
- Heterocyclic fusion : Incorporating thiophene or pyrazole rings (e.g., thieno[3,2-e]pyridine derivatives ) modulates solubility and target interaction.
- Pro-drug design : Esterification or salt formation (e.g., dihydrochloride derivatives ) improves pharmacokinetics.
Methodological Notes
- Synthetic scalability : High-pressure reactors enable gram-scale synthesis with green metrics (e.g., reduced solvent waste) .
- Data reproducibility : Document reaction parameters (catalyst loading, solvent purity) meticulously, as minor variations can drastically alter outcomes .
- Safety protocols : Always reference GHS-compliant guidelines (e.g., P301–P391 for emergency response ).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
